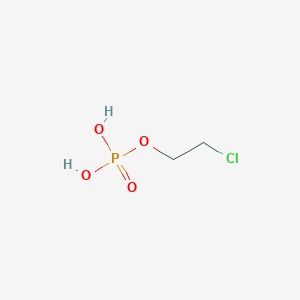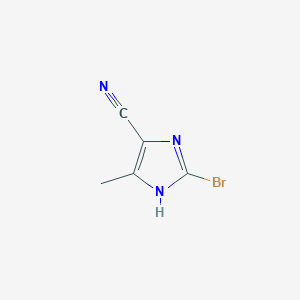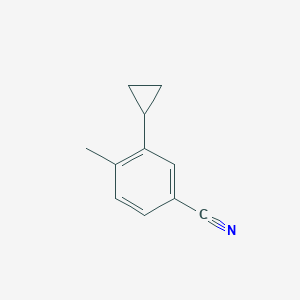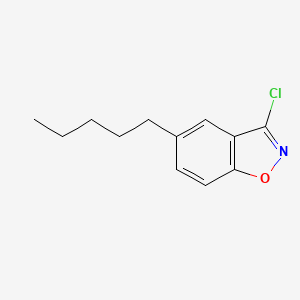
3-(Boc-amino)benzoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)benzoyl Chloride is a chemical compound that features a benzoyl chloride group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of amides and peptides, due to its reactivity and the protective nature of the Boc group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)benzoyl Chloride typically involves the protection of an amino group with a Boc group followed by the introduction of a benzoyl chloride moiety. One common method involves the reaction of 3-amino benzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid group into a benzoyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient reaction conditions, such as the use of solvents like dichloromethane (DCM) and catalysts to enhance the reaction rate and yield. The process is typically carried out in a controlled environment to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines to form amides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Amides: Formed by the reaction of this compound with amines.
Carboxylic Acids: Formed by hydrolysis of the benzoyl chloride group.
Applications De Recherche Scientifique
3-(Boc-amino)benzoyl Chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides by forming amide bonds with amino acids.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Utilized in the modification of biomolecules for various biological studies
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)benzoyl Chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and readily undergoes nucleophilic substitution reactions. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cbz-amino)benzoyl Chloride: Similar to 3-(Boc-amino)benzoyl Chloride but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
3-(Fmoc-amino)benzoyl Chloride: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propriétés
Formule moléculaire |
C12H14ClNO3 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
tert-butyl N-(3-carbonochloridoylphenyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
JNZNJOFGEOIECG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)


![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)




![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)




